



Application Notes and Protocols for Single-Molecule Kinesin Assays with Caged ATP

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-molecule kinesin assays are powerful tools for dissecting the mechanochemical cycle of kinesin motor proteins. By observing the movement of individual kinesin molecules along microtubules, researchers can gain insights into fundamental processes such as intracellular transport and cell division. The use of **caged ATP**, a photoactivatable precursor of ATP, provides precise temporal control over the initiation of kinesin motility. A pulse of UV light rapidly releases ATP, allowing for the synchronized start of the kinesin stepping motion and the detailed study of its kinetics.[1][2] These assays are crucial for understanding how kinesin converts chemical energy from ATP hydrolysis into mechanical work and for screening potential drug candidates that modulate kinesin activity.[3]

Core Principles

The assay relies on the following key principles:

• Single-Molecule Visualization: Individual kinesin molecules, often attached to a fluorescent bead or quantum dot, are visualized as they move along immobilized microtubules.[4][5] Total Internal Reflection Fluorescence (TIRF) microscopy is commonly employed to minimize background fluorescence and enhance the signal-to-noise ratio.[4][6]



- Caged ATP: An inactive form of ATP, P³-1-(2-nitro)phenylethyladenosine 5'-triphosphate (caged ATP), is introduced into the system.[2] This molecule does not fuel kinesin motility.[1]
- Photolysis: A brief pulse of UV laser light cleaves the caging group, rapidly releasing active ATP into the solution.[1][7][8] This initiates the kinesin motor's stepping cycle in a highly synchronized manner.
- Data Acquisition and Analysis: The movement of the kinesin-attached bead is tracked with high spatial and temporal resolution. Parameters such as velocity, processivity (run length), and step size are then extracted from the trajectory data.[6][9]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from single-molecule kinesin assays using **caged ATP** and other related single-molecule studies.

Parameter	Value	Conditions	Reference
Kinesin Step Size	8 nm	Single molecule optical trapping	[1][2]
ATP Binding Rate Constant	0.7 μM ⁻¹ s ⁻¹	Single molecule optical trapping with caged ATP	[1][2]
Force Generation Rate	45 s ⁻¹	Single molecule optical trapping with caged ATP	[1][2]
Stall Force	~5 pN	Optical trapping experiments	[6]
ATP Hydrolysis Stoichiometry	~1 ATP per 8-nm step	Single-molecule motility and ATPase assays	[10][11]



Released ATP Concentration (µM)	Average Time to Force Generation (ms)	Conditions	Reference
450	31	Flash photolysis of caged ATP	[1][2]
90	45	Flash photolysis of caged ATP	[1][2]
18	79	Flash photolysis of caged ATP	[1][2]

Kinesin Construct	Maximum Velocity (v_max)	Michaelis Constant (K_m) for ATP	Reference
Kinesin-1	0.95 μm/s	30 μΜ	In vitro motility assay
Kinesin-1 with fluorescent ATP	247 ± 99 nm/s	32 ± 22 μM	Single-molecule FRET with fluorescent ATP

Experimental ProtocolsPreparation of Reagents and Biomolecules

- Kinesin Motor Proteins: Express and purify recombinant kinesin constructs. Truncated, constitutively active kinesin-1 is commonly used.
- Microtubules: Polymerize tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) or taxol to create stable microtubules. Fluorescently label a subset of tubulin for visualization.
- Caged ATP Stock Solution: Prepare a concentrated stock solution of caged ATP in a suitable buffer (e.g., BRB80). Determine the concentration accurately via UV-Vis spectrophotometry.
- Motility Buffer: Prepare a buffer containing antioxidants and an oxygen scavenger system to minimize photobleaching. A typical buffer might include BRB80, casein, DTT, and the oxygen



scavenger system (glucose oxidase, catalase, and glucose).

Flow Cell Assembly

- Construct a flow cell using a microscope slide, a coverslip, and double-sided tape to create a small channel.
- The surfaces should be thoroughly cleaned to ensure proper protein and microtubule adhesion.

Experimental Procedure

- · Microtubule Immobilization:
 - Flow a solution of anti-tubulin antibody into the flow cell and incubate to coat the surface.
 - Wash with motility buffer.
 - Flow in the fluorescently labeled microtubules and allow them to bind to the antibodycoated surface.
 - Wash again to remove unbound microtubules.
- Kinesin-Bead Complex Formation:
 - Incubate kinesin motor proteins with streptavidin-coated fluorescent beads. The ratio should be optimized to ensure that most beads are bound by a single kinesin molecule.[1]
 A Poisson distribution can be assumed to estimate the probability of single-molecule binding.[1]
- Introduction of Kinesin and Caged ATP:
 - Introduce the kinesin-bead complexes into the flow cell in a motility buffer containing caged ATP but no free ATP.
 - Allow the kinesin to bind to the microtubules in a rigor state (no ATP).
- Initiation of Motility and Data Acquisition:



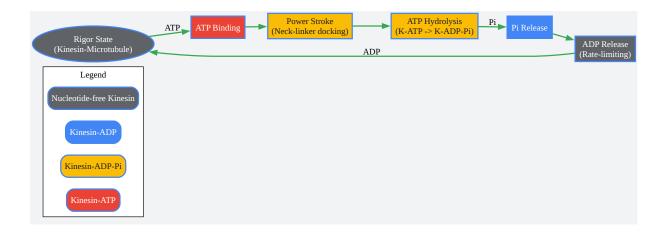
- Position the flow cell on the microscope stage.
- Identify a bead bound to a microtubule.
- Use a UV laser pulse to photolyze the caged ATP, releasing ATP and initiating kinesin movement.[1]
- Record the movement of the fluorescent bead using a sensitive camera (e.g., EMCCD or sCMOS) at a high frame rate.

Data Analysis

- Particle Tracking: Use particle tracking software to determine the position of the bead in each frame of the recorded video.
- Trajectory Analysis: Analyze the bead trajectories to calculate parameters such as:
 - Velocity: The rate of displacement of the bead along the microtubule.
 - Run Length: The total distance the kinesin-bead complex travels before detaching from the microtubule.
 - Step Size: Can be determined by analyzing the distribution of displacements between consecutive frames, often revealing the characteristic 8 nm step of kinesin.[1]
- Statistical Analysis: Employ statistical methods, such as hidden Markov models or bootstrapping techniques, to analyze the data and determine the significance of the results.
 [9][12]

Visualizations Kinesin Mechanochemical Cycle



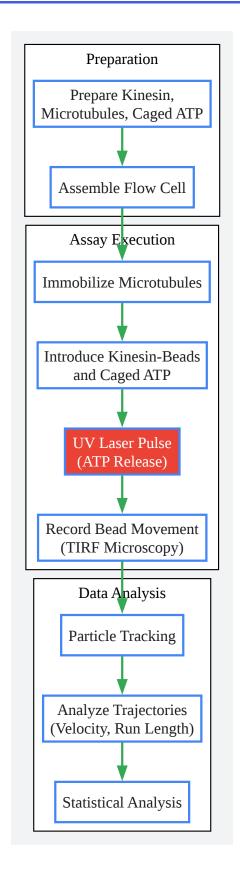


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Caption: The mechanochemical cycle of a single kinesin head.

Experimental Workflow



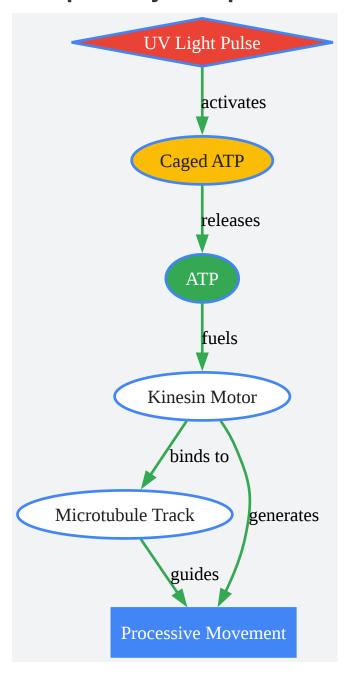


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Caption: Workflow for the single-molecule kinesin assay with caged ATP.



Logical Relationship of Key Components



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